molecular formula C17H22N2O3 B2604500 4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile CAS No. 1384589-91-6

4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile

Cat. No.: B2604500
CAS No.: 1384589-91-6
M. Wt: 302.374
InChI Key: IBKMVQQYRPSGHP-UHFFFAOYSA-N
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Description

4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenoxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile typically involves multiple steps, including the formation of the morpholine ring, the introduction of the phenoxy group, and the addition of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The phenoxy and morpholine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenoxy derivatives, while substitution reactions can produce a wide range of substituted morpholine compounds.

Scientific Research Applications

4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and phenoxy compounds, such as:

  • 4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine
  • 4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carboxamide

Uniqueness

4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[2-(3-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12(2)14-5-4-6-16(9-14)22-13(3)17(20)19-7-8-21-11-15(19)10-18/h4-6,9,12-13,15H,7-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKMVQQYRPSGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(C)C(=O)N2CCOCC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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